N-ethyl-2-(trifluoromethoxy)ethanamine;hydrochloride

Description

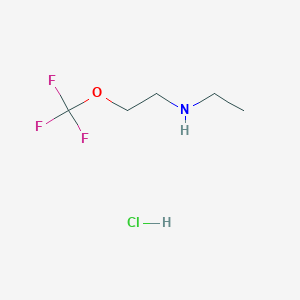

N-Ethyl-2-(trifluoromethoxy)ethanamine hydrochloride is a fluorinated ethylamine derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 2-position of the ethanamine backbone and an ethyl group attached to the nitrogen atom. The hydrochloride salt enhances its stability and solubility for pharmacological applications.

Properties

IUPAC Name |

N-ethyl-2-(trifluoromethoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO.ClH/c1-2-9-3-4-10-5(6,7)8;/h9H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLSLBZMHFKAPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination with Acetaldehyde

This method adapts fenfluramine’s reductive amination strategy, replacing the aromatic ketone with acetaldehyde:

Reaction Scheme :

Conditions :

-

Solvent : Dichloromethane or methanol.

-

Catalyst : Sodium triacetoxyborohydride (STAB).

-

Temperature : 0–25°C.

Advantages :

-

Avoids hazardous reagents like lithium aluminum hydride.

Limitations :

-

Requires strict stoichiometric control to prevent diethylation.

Nucleophilic Substitution with Ethyl Halides

Ethylation via alkyl halides follows protocols from N-ethyl-2-nitro-4-(trifluoromethyl)aniline synthesis:

Reaction Scheme :

Conditions :

-

Base : Triethylamine (TEA).

-

Solvent : Dimethylformamide (DMF).

Purification :

Challenges :

-

Competing elimination reactions due to the trifluoromethoxy group’s electron-withdrawing effects.

Trifluoromethoxy Group Introduction

Mitsunobu Reaction for Hydroxyl-to-Trifluoromethoxy Conversion

Adapting methodologies from 2-(trifluoromethoxy)ethanamine synthesis:

Reaction Scheme :

Conditions :

-

Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine.

-

Solvent : Tetrahydrofuran (THF).

-

Yield : ~60–65%.

Follow-up Ethylation :

-

The resulting amine undergoes ethylation via Section 2.1 or 2.2.

Halogenation and Nucleophilic Substitution

Inspired by 2-(2'-chloroethylsulfonyl)ethylamine synthesis:

Step 1: Chlorination of 2-Hydroxyethylamine

Step 2: Trifluoromethoxy Displacement

Challenges :

-

CFONa is poorly nucleophilic, requiring polar aprotic solvents like DMSO.

-

Yield : ~50–55% due to competing hydrolysis.

Hydrochloride Salt Formation

Procedure :

-

The free base is dissolved in anhydrous ether or THF.

-

HCl gas is bubbled through the solution until precipitation completes.

-

Isolation : Filtration and drying under vacuum.

Comparative Analysis of Synthetic Routes

Industrial Considerations and Optimization

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(trifluoromethoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-2-(trifluoromethoxy)ethanone, while reduction could produce N-ethyl-2-(trifluoromethoxy)ethanol.

Scientific Research Applications

2.1. Drug Development

The compound has been investigated for its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it is linked to the production of active pharmaceutical ingredients (APIs) such as:

- Carvedilol : A non-selective beta-blocker used for treating heart failure and hypertension.

- Tamsulosin : Primarily used to treat benign prostatic hyperplasia (BPH).

The synthesis pathways often involve multi-step processes that ensure high purity and yield, making N-ethyl-2-(trifluoromethoxy)ethanamine;hydrochloride a crucial component in these formulations .

2.2. Neuropharmacology

Research indicates that compounds with trifluoromethoxy substitutions exhibit unique interactions with sigma receptors, which are implicated in various neurological conditions. N-ethyl-2-(trifluoromethoxy)ethanamine has shown promise in studies focusing on:

- Anti-cocaine actions : The compound's selectivity over other biological systems suggests potential use in treating cocaine addiction.

- Neuroprotective effects : Preliminary studies indicate that it may offer protective benefits against neurodegenerative diseases .

Industrial Applications

Beyond pharmaceuticals, this compound has potential applications in:

- Agricultural Chemistry : The compound can serve as a precursor for developing agrochemicals, particularly those targeting pest control with reduced environmental impact.

- Material Science : Its unique chemical properties may lend themselves to the synthesis of novel materials with specific functionalities.

4.1. Synthesis Optimization

A study focused on optimizing the synthesis of N-ethyl-2-(trifluoromethoxy)ethanamine highlighted methods that improved yield and reduced reaction time. The findings indicated that using specific catalysts could enhance the efficiency of the trifluoromethoxylation process, leading to higher purity levels suitable for pharmaceutical applications .

4.2. Pharmacological Testing

In pharmacological studies, N-ethyl-2-(trifluoromethoxy)ethanamine was tested for its efficacy as a sigma receptor ligand. Results demonstrated significant binding affinity, suggesting its potential as a therapeutic agent in treating disorders linked to sigma receptor dysfunctions .

Mechanism of Action

The mechanism of action of N-ethyl-2-(trifluoromethoxy)ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features, molecular formulas, and pharmacological properties of N-ethyl-2-(trifluoromethoxy)ethanamine hydrochloride and analogous compounds:

Pharmacological and Functional Insights

σ-Receptor Affinity

- Compound 30 (): Exhibits nanomolar affinity for σ1 (Ki = 0.8 nM) and σ2 (Ki = 5.2 nM) receptors, surpassing simpler analogs due to the synergistic effects of the trifluoromethoxy group, piperidine ring, and phenyl moiety. This compound also demonstrated anticonvulsant efficacy in murine models .

- Target Compound: The trifluoromethoxy group likely enhances lipophilicity and blood-brain barrier penetration compared to non-fluorinated analogs (e.g., N-ethyl-2-phenoxyethanamine). However, the absence of a piperidine or aromatic ring may reduce σ-receptor binding potency relative to Compound 30 .

Antimicrobial and Antifungal Activity

- Triazole Derivatives (): Compounds like N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-N-(2,4-dichlorobenzyl)-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride show potent antifungal activity due to halogenated benzyl groups and azole moieties.

Key Structural Determinants of Activity

N-Substituents : The ethyl group on the amine reduces polarity compared to methyl or hydrogen, affecting receptor interaction kinetics.

Aromatic vs. Aliphatic Substituents : Piperidine and phenyl groups in Compound 30 significantly boost σ-receptor affinity, whereas simpler aliphatic chains (e.g., in the target compound) may prioritize different targets .

Biological Activity

N-ethyl-2-(trifluoromethoxy)ethanamine;hydrochloride, a compound featuring a trifluoromethoxy group, has garnered attention for its unique biological activities and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 189.18 g/mol. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical factors in its biological activity and pharmacological profile.

This compound interacts with various biological targets, including:

- Receptors : It may act as an agonist or antagonist at specific receptor sites, influencing signaling pathways.

- Enzymatic Activity : The compound has been investigated for its ability to modulate enzyme activity, particularly in neurotransmitter systems.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

-

Dopaminergic Activity :

A study comparing N-ethyl-2-(3,4-dihydroxyphenyl)ethylamine analogs demonstrated that both N-ethyl and N-trifluoroethyl derivatives stimulated adenylyl cyclase activity in a dose-dependent manner. However, the trifluoroethyl analog showed weaker effects compared to dopamine itself . -

Vasorelaxation Studies :

Research on isolated rabbit arteries indicated that this compound produced significant relaxation effects, suggesting its potential as a therapeutic agent for vascular disorders . -

Anticancer Screening :

In vitro studies revealed that compounds with trifluoromethoxy substitutions exhibited moderate-to-good anticancer activity against various cancer cell lines, including breast (T47D) and lung (NCl H-522) cancers .

Q & A

Q. What are the optimal synthetic routes for N-ethyl-2-(trifluoromethoxy)ethanamine hydrochloride, and how can reaction conditions be tailored to maximize yield?

- Methodological Answer : The synthesis typically involves reductive amination of 2-(trifluoromethoxy)acetophenone with ethylamine under hydrogen gas in the presence of a palladium or platinum catalyst . Solvent systems (e.g., ethanol/water mixtures) and pH control (6.5–7.5) are critical for stabilizing intermediates. Post-reaction purification via recrystallization in acetone or ethyl acetate improves yield (70–85%) . Monitoring reaction progress with TLC (silica gel, hexane/ethyl acetate) ensures intermediate stability.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Combine ¹H/¹³C/¹⁹F NMR to verify substituent positions and salt formation (e.g., ¹⁹F NMR for trifluoromethoxy group at δ -58 to -62 ppm) . HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98%). Mass spectrometry (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 228.1) and isotopic patterns for chlorine .

Q. What solvent systems are suitable for handling N-ethyl-2-(trifluoromethoxy)ethanamine hydrochloride in biological assays?

- Methodological Answer : Use aqueous buffers (PBS, pH 7.4) or DMSO (≤5% v/v) for solubility. Pre-dissolve the hydrochloride salt in deionized water (20–50 mM stock) to avoid aggregation. For lipid bilayer studies, incorporate cyclodextrin-based carriers to enhance membrane permeability .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence electronic properties and reactivity compared to methoxy or ethoxy analogs?

- Methodological Answer : The CF₃O group is strongly electron-withdrawing (-I effect), reducing nucleophilicity at adjacent carbons. This alters reaction pathways in electrophilic substitutions (e.g., slower Friedel-Crafts alkylation vs. methoxy analogs) . Comparative DFT calculations (B3LYP/6-31G*) reveal decreased electron density at the ethanamine nitrogen, impacting salt stability and hydrogen-bonding capacity .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping peaks), use 2D-COSY or HSQC to assign protons and carbons . If crystallinity is poor, employ X-ray powder diffraction paired with solid-state NMR . For mass spectrometry anomalies (e.g., adduct formation), optimize ionization conditions (lower ESI voltage) or use HRMS-Orbitrap for precise mass matching .

Q. How can researchers investigate this compound’s interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors)?

- Methodological Answer : Use radioligand binding assays (³H-labeled antagonists) to measure IC₅₀ values . Surface plasmon resonance (SPR) with immobilized receptor extracellular domains quantifies binding kinetics (ka/kd). For in silico studies, perform molecular docking (AutoDock Vina) using receptor crystal structures (PDB IDs: 4IB4, 6WGT) to map binding pockets .

Q. What degradation pathways occur under physiological conditions, and how can stability be improved?

- Methodological Answer : Hydrolysis of the trifluoromethoxy group in acidic environments (pH < 4) generates trifluoroacetic acid, detectable via HPLC-MS . To enhance stability, formulate with cyclodextrins or PEGylated nanoparticles. Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines predict shelf-life .

Comparative Analysis & Mechanistic Studies

Q. How do structural modifications (e.g., replacing ethyl with isopropyl groups) affect bioactivity?

- Methodological Answer : Synthesize analogs via parallel combinatorial chemistry and screen against target enzymes (e.g., monoamine oxidases) . Use SAR models to correlate logP values (from HPLC retention times) with IC₅₀ trends. For example, bulkier substituents reduce blood-brain barrier permeability (measured via PAMPA assays ) .

Q. What mechanistic insights explain contradictory results in catalytic reduction studies?

- Methodological Answer : Contradictions may arise from catalyst poisoning by amine intermediates. Use in situ IR spectroscopy to monitor intermediate formation during hydrogenation. Switching to heterogeneous catalysts (e.g., Raney Ni) or adding scavengers (molecular sieves) mitigates deactivation .

Q. How does salt formation (hydrochloride vs. sulfate) impact solubility and crystallinity?

- Methodological Answer :

Compare solubility via shake-flask method (USP guidelines) in pH-adjusted buffers. Hydrochloride salts typically exhibit higher aqueous solubility (e.g., 45 mg/mL vs. 12 mg/mL for sulfate). PXRD identifies polymorphic forms; hydrochloride salts often form monoclinic crystals with superior stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.